(2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a fluorophenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include boronic esters, boronic anhydrides, and substituted pyrimidines .
Scientific Research Applications
(2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid primarily involves its role as a reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
2-Fluorophenylboronic acid: Similar structure but lacks the pyrimidine ring.
Pyrimidinylboronic acids: Similar structure but may have different substituents on the pyrimidine ring.
Uniqueness: (2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a fluorophenyl group and a pyrimidine ring, which enhances its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C10H8BFN2O2 |
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Molecular Weight |
217.99 g/mol |
IUPAC Name |
[2-(2-fluorophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H8BFN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6,15-16H |
InChI Key |
FEGATFWEUNVPEU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC=CC=C2F)(O)O |
Origin of Product |
United States |
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